2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-4-((2S)-2-(hydroxymethyl)-5-oxo-1-pyrrolidinyl)-2,2-dimethyl-, (3S,4R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MJ-451 involves several steps, starting with the preparation of the benzopyran core. The key steps include:
Formation of the Benzopyran Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as cyano, hydroxy, and pyrrolidinyl groups through various organic reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of MJ-451 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
MJ-451 undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: Various substitution reactions can introduce different substituents into the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
MJ-451 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of ATP-sensitive potassium channel openers.
Biology: Investigated for its effects on cellular processes involving potassium channels.
Medicine: Explored for its potential therapeutic effects in conditions like hypertension, asthma, and cardiovascular diseases.
Industry: Potential applications in the development of new pharmacological agents and therapeutic drugs
Mechanism of Action
MJ-451 exerts its effects by opening ATP-sensitive potassium channels. This action leads to the hyperpolarization of cell membranes, which can relax smooth muscle tissues and reduce cellular excitability. The molecular targets include the potassium channel subunits, and the pathways involved are related to potassium ion flux and membrane potential regulation .
Comparison with Similar Compounds
Similar Compounds
Cromakalim: Another ATP-sensitive potassium channel opener with similar pharmacological effects.
Nicorandil: Known for its dual action as a potassium channel opener and nitrate-like effects.
BMS-191095: A mitochondrial potassium channel opener with cardioprotective properties
Uniqueness of MJ-451
MJ-451 is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its selective action on ATP-sensitive potassium channels in tracheal smooth muscle makes it particularly valuable for respiratory research .
Properties
CAS No. |
129655-17-0 |
---|---|
Molecular Formula |
C17H20N2O4 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
(3S,4R)-3-hydroxy-4-[(2S)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C17H20N2O4/c1-17(2)16(22)15(19-11(9-20)4-6-14(19)21)12-7-10(8-18)3-5-13(12)23-17/h3,5,7,11,15-16,20,22H,4,6,9H2,1-2H3/t11-,15+,16-/m0/s1 |
InChI Key |
PBEGNZBJXJTFMB-XZJROXQQSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3[C@@H](CCC3=O)CO)O)C |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C(CCC3=O)CO)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C(CCC3=O)CO)O)C |
Synonyms |
6-cyano-3,4-dihydro-2,2-dimethyl-2H-3-hydroxy-4-(2-oxo-1-(hydroxymethyl)-1-pyrrolidinyl)-1-benzopyran MJ 355 MJ 451 MJ-355 MJ-451 |
Origin of Product |
United States |
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